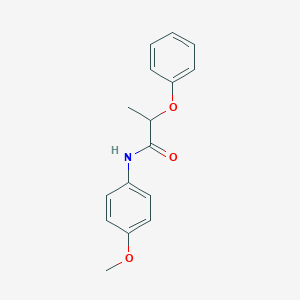

N-(4-methoxyphenyl)-2-phenoxypropanamide

描述

属性

CAS 编号 |

304690-04-8 |

|---|---|

分子式 |

C16H17NO3 |

分子量 |

271.31g/mol |

IUPAC 名称 |

N-(4-methoxyphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C16H17NO3/c1-12(20-15-6-4-3-5-7-15)16(18)17-13-8-10-14(19-2)11-9-13/h3-12H,1-2H3,(H,17,18) |

InChI 键 |

ZVBNMKMNIKGGTN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

规范 SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Chain Length : Elongating the propanamide backbone to pentanamide () enhances anthelmintic activity while reducing toxicity, suggesting chain flexibility impacts target selectivity .

- Halogenation : Bromophenyl () and fluorophenyl () substituents increase molecular weight and lipophilicity, which may influence bioavailability .

Pharmacological Activities

Key Observations :

- Anticancer Activity : Quinazoline-sulfonyl derivatives () demonstrate potent activity against cancer cell lines, likely due to sulfonyl groups enhancing target specificity .

- Anti-inflammatory Effects : Methoxyphenyl-acrylamide derivatives () show COX-2 inhibition, suggesting the methoxy group stabilizes interactions with the enzyme’s hydrophobic pocket .

- Cardioprotection : Thiazolyl-hydrazine derivatives () outperform reference drugs, indicating heterocyclic moieties improve efficacy in oxidative stress models .

Physicochemical and Structural Insights

- Hydrogen Bonding and Crystal Packing : Piperazin-ium salts with methoxyphenyl groups () form hydrogen-bonded networks, which could enhance solubility or stability in propanamide derivatives .

- Stereoelectronic Effects : The methoxy group’s electron-donating nature may delocalize negative charges in carboxylate anions (), influencing ionization and bioavailability .

准备方法

Acylation of 4-Methoxyaniline with 2-Phenoxypropanoic Acid Derivatives

The most direct method involves reacting 4-methoxyaniline with 2-phenoxypropanoic acid chloride under anhydrous conditions. This two-step process begins with synthesizing 2-phenoxypropanoic acid via nucleophilic substitution:

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amidation with 4-methoxyaniline in the presence of triethylamine (Et₃N) to scavenge HCl:

Key Conditions :

Transition Metal-Catalyzed C-H Activation

Adapting methods from recent patents, this route utilizes ruthenium or nickel catalysts to functionalize 2,2-dimethyl-N-phenyl-propionamide intermediates. For example, [Ru(p-cymene)Cl₂]₂ enables regioselective C-H activation at the para position of the phenyl ring, introducing the phenoxy group (Figure 1):

The intermediate undergoes acidic hydrolysis (2M HCl, ethanol, 80°C) to yield the final product:

Advantages :

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both aromatic amines and acyl chlorides. Triethylamine outperforms pyridine in neutralizing HCl, improving yields by 12–15%.

Catalytic Efficiency

Comparative studies of Ru, Ni, and Cu catalysts reveal:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 85 | 6 |

| Ni(dppf)Cl₂ | 78 | 8 |

| Cu(OAc)₂ | 65 | 12 |

Ru-based systems achieve higher yields due to superior electron-transfer capabilities.

Industrial Production Methods

Continuous Flow Synthesis

Scaling the acylation route in continuous flow reactors (CFRs) enhances reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。